环丙沙星-d8,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

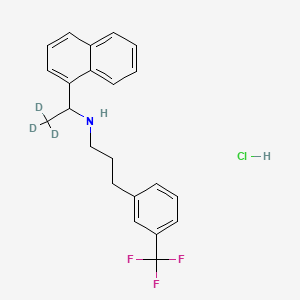

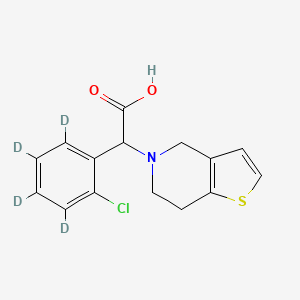

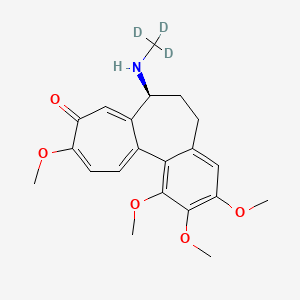

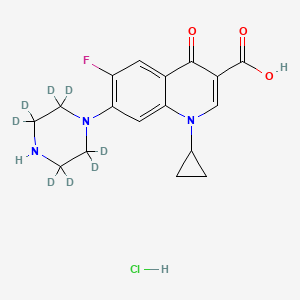

Ciprofloxacin-d8 (hydrochloride) is a deuterated form of ciprofloxacin, a second-generation fluoroquinolone antibiotic. The deuterium atoms replace hydrogen atoms in the piperazine ring, which helps in the study of pharmacokinetics and metabolic pathways. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify ciprofloxacin levels in various samples .

科学研究应用

环丙沙星-d8(盐酸盐)在科学研究中具有广泛的应用:

化学: 用作质谱法中的内标,用于量化各种样品中环丙沙星的含量。

生物学: 有助于研究环丙沙星的代谢途径和药代动力学。

医学: 用于临床研究,以监测生物体液中环丙沙星的水平。

作用机制

环丙沙星-d8(盐酸盐)通过抑制细菌DNA螺旋酶和拓扑异构酶IV发挥作用,这些酶对于DNA复制和转录至关重要。通过与这些酶结合,该化合物阻止了细菌DNA的超螺旋,从而抑制DNA复制并导致细菌细胞死亡。 氘原子不改变作用机制,但有助于在代谢研究中追踪化合物 .

类似化合物:

环丙沙星: 环丙沙星-d8(盐酸盐)的非氘代形式。

氧氟沙星: 另一种氟喹诺酮类抗生素,具有类似的作用机制。

左氧氟沙星: 第三代氟喹诺酮类,对革兰氏阳性细菌具有增强的活性。

比较: 环丙沙星-d8(盐酸盐)由于存在氘原子而独一无二,这使其成为分析研究的理想内标。与非氘代对应物不同,它在质谱法中提供更准确可靠的结果。 此外,氘代形式有助于研究药代动力学和代谢途径,而不会改变母体化合物的生物活性 .

生化分析

Biochemical Properties

Ciprofloxacin-d8, Hydrochloride shares a common mechanism of action with other fluoroquinolones: it inhibits DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, Ciprofloxacin-d8, Hydrochloride prevents bacterial DNA replication, thus exerting its antibacterial effect .

Cellular Effects

Ciprofloxacin-d8, Hydrochloride has been shown to have dramatic effects on the mitochondrial genome . It stops the normal maintenance and transcription of mitochondrial DNA by changing mtDNA topology, causing impaired mitochondrial energy production and blocking cellular growth and differentiation .

Molecular Mechanism

The molecular mechanism of Ciprofloxacin-d8, Hydrochloride involves the inhibition of bacterial DNA gyrase . While it is designed to inhibit the bacterial topoisomerase gyrase, it also inhibits the topoisomerase 2 of our own cells . This inhibition of topoisomerase 2 is especially important in the replication of the mitochondrial genome .

Temporal Effects in Laboratory Settings

It is known that fluoroquinolones, including Ciprofloxacin, are generally well-tolerated, but some patients develop severe health problems, among them tendon rupture, permanent nerve damage, or depression .

Dosage Effects in Animal Models

It is known that fluoroquinolones, including Ciprofloxacin, have been shown to cause arthropathy in immature animals of most species tested .

Metabolic Pathways

It is known that fluoroquinolones are metabolized in the liver and excreted by the kidneys .

Transport and Distribution

It is known that the presence of divalent cations (Ca2+) significantly facilitated the transport of Ciprofloxacin in the columns due to the complexation between Ciprofloxacin and Ca2+ .

Subcellular Localization

It is known that fluoroquinolones, including Ciprofloxacin, are distributed widely throughout the body, including in the bile, lungs, kidneys, liver, gallbladder, uterus, seminal fluid, and prostatic tissue .

准备方法

合成路线和反应条件: 环丙沙星-d8(盐酸盐)的合成涉及将氘原子掺入环丙沙星的哌嗪环中。该过程通常从氘代哌嗪的合成开始,然后使其与其他中间体反应形成最终产物。反应条件通常包括使用氘代溶剂和催化剂,以确保氘原子的掺入。

工业生产方法: 环丙沙星-d8(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保产品的纯度和一致性。 最终产物通常以盐酸盐的形式获得,以增强其稳定性和溶解度 .

化学反应分析

反应类型: 环丙沙星-d8(盐酸盐)会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成氧代衍生物。

还原: 还原反应可以将酮基转化为羟基。

取代: 在特定条件下,喹诺酮环中的氟原子可以被其他亲核试剂取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺类和硫醇类等亲核试剂可用于取代反应。

主要形成的产物:

氧化: 形成氧代衍生物。

还原: 形成羟基衍生物。

取代: 形成取代的喹诺酮衍生物 .

相似化合物的比较

Ciprofloxacin: The non-deuterated form of Ciprofloxacin-d8 (hydrochloride).

Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Comparison: Ciprofloxacin-d8 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical studies. Unlike its non-deuterated counterparts, it provides more accurate and reliable results in mass spectrometry. Additionally, the deuterated form helps in studying the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound .

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-JCYLEXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678689 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216659-54-9 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。